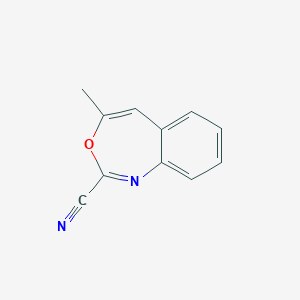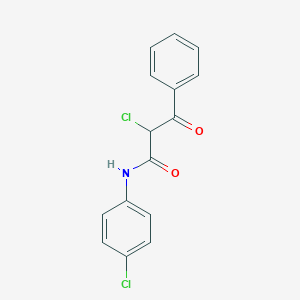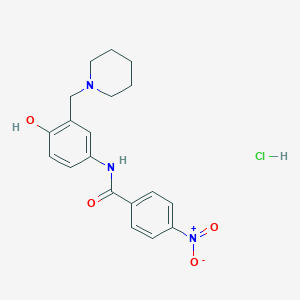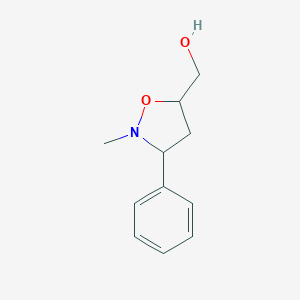![molecular formula C10H16N2S B096762 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine CAS No. 17386-15-1](/img/structure/B96762.png)
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The compound has a thiazolyl moiety attached to the piperidine ring through a methyl bridge. Thiazoles are sulfur and nitrogen-containing heterocycles that are important in medicinal chemistry due to their presence in many biologically active compounds.
Synthesis Analysis
The synthesis of related piperidine-based thiazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1,3-thiazole derivatives as mentioned in one of the studies involves the reaction of thiosemicarbazide with hydrazonoyl chlorides . Although the exact synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of Mannich’s reaction or cyclization techniques.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex. For example, a related compound with a piperidinone ring and thiazole rings shows that the piperidinone ring adopts a chair conformation, and the thiazole rings are inclined at significant angles to the piperidinone ring plane . This suggests that the molecular structure of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine would also exhibit a three-dimensional conformation that could influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine and thiazole derivatives are known to participate in various chemical reactions. The thiazole ring can undergo nucleophilic substitution reactions, and the piperidine ring can be involved in reactions typical of secondary amines, such as alkylation or acylation . The presence of both functionalities in 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine would allow for a diverse range of chemical transformations, potentially leading to a variety of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the crystal structure analysis of a related compound reveals the presence of hydrogen bonding in the solid state, which could affect its solubility and stability . The presence of a thiazole ring can also contribute to the compound's electronic properties, such as its ability to act as a ligand in metal complexes. The piperidine moiety can influence the basicity of the compound, which is relevant for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives, involving compounds structurally related to "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine", has been reported to exhibit marked potency as antimicrobial agents. Such compounds were prepared through Claisen–Schmidt condensation and showed significant activity against various microbial strains (Venkatesan & Maruthavanan, 2012).
Anticancer Potential
Research into polyfunctional substituted 1,3-thiazoles, which include piperazine derivatives related to the compound , has shown anticancer activity across a variety of cancer cell lines. This was part of an international scientific program aiming to screen for effective anticancer agents, indicating the therapeutic potential of such compounds (Turov, 2020).
Chemical Synthesis and Structural Analysis
The compound and its analogs have been involved in diverse chemical synthesis processes, leading to the creation of novel compounds with potential for further biological application. This includes the synthesis of di- and trifunctional substituted 1,3-thiazoles with significant implications for medicinal chemistry and drug design (Krauze et al., 2007).
Insecticidal Activity
Novel piperidine thiazole compounds, presumably including derivatives of "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine", have shown certain insecticidal activities against armyworm. This suggests potential applications in agriculture for pest control (Ding et al., 2019).
Antiproliferative Effects
A series of 2,3-disubstituted 4-thiazolidinone analogs, which might relate structurally to "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine", exhibited antiproliferative effects on human leukemic cells. This opens avenues for research into leukemia treatments using structurally related compounds (Sharath Kumar et al., 2014).
Anti-inflammatory Activity
Compounds structurally related to "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine" have been synthesized and evaluated for their anti-inflammatory activity, showcasing the potential for development into anti-inflammatory agents (Ahmed et al., 2017).
Eigenschaften
IUPAC Name |
2-methyl-4-(piperidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9-11-10(8-13-9)7-12-5-3-2-4-6-12/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWJJGONMPIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407586 |
Source


|
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine | |
CAS RN |
17386-15-1 |
Source


|
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)









![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)

